molecular formula C17H19N3O2S B2529741 N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946371-83-1

N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2529741
CAS No.: 946371-83-1
M. Wt: 329.42
InChI Key: XNMSCCZBDHOWGZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthetic Methodologies

  • Crystal Structures and Conformation : Studies on related compounds, such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have elucidated their crystal structures, indicating a folded conformation that could influence their interaction with biological targets and their overall stability and reactivity (Subasri et al., 2017). These structural insights are crucial for designing compounds with desired properties for specific applications.

  • Antiviral Activity : Nonannulated tetrazolylpyrimidines, containing similar heterocyclic fragments, have shown moderate in vitro activity against the H1N1 subtype of influenza A virus. This suggests potential for the development of new antiviral agents based on the structural framework of such compounds (Ostrovskii et al., 2021).

  • Vibrational Spectroscopic Analysis : The vibrational spectroscopic signatures of related molecules have been characterized to obtain insights into their molecular structure and interactions, essential for understanding their behavior in different environments and for the development of materials with specific properties (Jenepha Mary et al., 2022).

Potential Applications

  • Medicinal Chemistry : The synthesis and evaluation of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from related chemical structures, have led to compounds with significant antibacterial and antifungal activities. These findings open pathways for the development of new antimicrobial agents leveraging the chemical framework of N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide (Hossan et al., 2012).

  • Material Science : The synthesis of polyimides from diamines and various dianhydrides, including those with structural similarities to the compound , showcases the potential for creating soluble and thermally stable polymers. These materials could have applications in electronics, coatings, and high-performance materials (Ghaemy & Bazzar, 2011).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-10-5-3-7-13(11(10)2)18-15(21)9-23-16-12-6-4-8-14(12)19-17(22)20-16/h3,5,7H,4,6,8-9H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMSCCZBDHOWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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